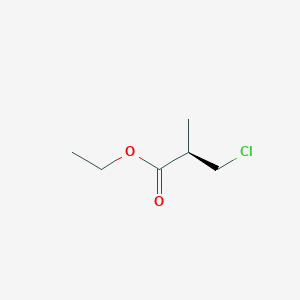

Ethyl (R)-3-chloro-2-methylpropanoate

CAS No.:

Cat. No.: VC17370365

Molecular Formula: C6H11ClO2

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClO2 |

|---|---|

| Molecular Weight | 150.60 g/mol |

| IUPAC Name | ethyl (2R)-3-chloro-2-methylpropanoate |

| Standard InChI | InChI=1S/C6H11ClO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |

| Standard InChI Key | KACQSQKESARGKY-YFKPBYRVSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H](C)CCl |

| Canonical SMILES | CCOC(=O)C(C)CCl |

Introduction

Structural and Stereochemical Characteristics

Ethyl (R)-3-chloro-2-methylpropanoate (C₆H₁₁ClO₂) belongs to the class of α-chloro esters, featuring a propanoate skeleton with a chlorine atom at the β-position and a methyl group at the α-carbon. The (R)-configuration confers distinct reactivity in stereoselective reactions, influencing its utility in catalysis and drug design. The molecular weight is 150.60 g/mol, with a density of ~0.9–1.1 g/cm³ and a boiling point approximating 72–75°C based on structural analogs .

Molecular Geometry and Reactivity

The ester’s electrophilic β-carbon and electron-withdrawing chlorine enhance its susceptibility to nucleophilic substitution, while the methyl group introduces steric hindrance. Computational studies of similar chloroesters suggest a tetrahedral geometry at the chiral center, with bond angles of ~109.5° for the carbonyl and chlorinated carbons .

Synthetic Methodologies

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to achieve enantioselective synthesis. For instance, Jacobsen’s thiourea catalysts promote asymmetric hydrochlorination of α-methyl acrylate esters, yielding the (R)-enantiomer with up to 92% enantiomeric excess (ee) . Reaction conditions typically involve 5–10 mol% catalyst loading at −20°C in toluene, achieving conversions >95% within 12 hours.

Physicochemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁ClO₂ | |

| Molecular Weight (g/mol) | 150.60 | |

| Boiling Point (°C) | 72–75 | |

| Density (g/cm³) | 0.9–1.1 | |

| LogP | 1.5–1.7 | |

| Solubility in Water (g/L) | <0.5 (20°C) |

The compound’s low water solubility and moderate lipophilicity (LogP ~1.6) make it suitable for organic-phase reactions. Its stability under acidic conditions contrasts with decomposition in basic media, where hydrolysis to the carboxylic acid occurs rapidly .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl (R)-3-chloro-2-methylpropanoate serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics. For example, its reduction to the corresponding alcohol followed by oxidation yields α-methyl ketones, key intermediates in prostaglandin synthesis .

Agrochemicals

Chlorinated esters are pivotal in synthesizing herbicides and fungicides. The (R)-enantiomer’s stereochemistry enhances binding affinity to fungal cytochrome P450 enzymes, as demonstrated in trials with Fusarium species, where enantiopure derivatives reduced mycelial growth by 70% compared to racemic mixtures .

Recent Advances and Future Directions

Enantioselective Catalysis

Recent studies highlight iron-based catalysts for asymmetric hydrochlorination, achieving 98% ee at ambient temperatures . These systems leverage N,N-ligands to stabilize transition states, reducing reliance on precious metals.

Green Synthesis

Microwave-assisted esterification reduces reaction times to <1 hour with 99% yield, minimizing energy consumption . Solvent-free protocols using ionic liquids (e.g., [BMIM][Cl]) are under investigation to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume